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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

Cat. No.: B073445 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl
pyridazine-3-carboxylate and its derivatives. Due to the limited availability of published

spectroscopic data for the unsubstituted ethyl pyridazine-3-carboxylate, this document

presents representative data from closely related analogs. The methodologies described herein

are standard protocols applicable to the characterization of such heterocyclic compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for derivatives of ethyl pyridazine-
3-carboxylate. This data is essential for the structural elucidation and purity assessment of

these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl Pyridazine-3-carboxylate Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

Ethyl 3-({[(4-

methylphenyl)carbamoyl]methy

l}sulfanyl)-5,6-

diphenylpyridazine-4-

carboxylate

CDCl₃

9.0 (s, 1H, NH), 6.9–7.6 (m,

14H, Ar—H), 4.1–4.4 (q, 2H,

OCH₂), 4.0 (s, 2H, SCH₂), 2.2

(s, 3H, CH₃), 1.0–1.3 (t, 3H,

CH₃ of ester)

Ethyl 5-(4-chloro-3-

methylphenyl)-2-oxo-1,2,3,4-

tetrahydropyridine-3-

carboxylate

CDCl₃

8.90 (s, 1H, NH), 7.61 (s, 1H),

7.49 (d, J = 8.2 Hz, 1H), 7.38

(d, J = 8.3 Hz, 1H), 4.25 (q, J =

7.0 Hz, 2H), 3.60 (t, J = 7.6 Hz,

1H), 3.41 (dd, J = 16.9, 8.2 Hz,

1H), 3.07 (dd, J = 17.0, 6.9 Hz,

1H), 2.41 (s, 3H), 1.28 (t, J =

7.2 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data for a Ruthenium Complex with Pyridazine-3-carboxylic

Acid

Compound Solvent Chemical Shift (δ) in ppm

Ruthenium Complex with

Pyridazine-3-carboxylic Acid
Not Specified

Aromatic carbons of p-cymene

between 79 and 101 ppm and

the pyridazine ring at 125–155

ppm. A singlet for the COO⁻

group at 170.24 ppm.[1]

Note: Specific ¹³C NMR data for a simple ethyl pyridazine-3-carboxylate derivative was not

readily available in the searched literature.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Ethyl Pyridazine-3-carboxylate Derivatives
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Compound Sample Prep Key Absorptions (cm⁻¹)

Ethyl 3-({[(4-

methylphenyl)carbamoyl]methy

l}sulfanyl)-5,6-

diphenylpyridazine-4-

carboxylate

KBr
3300 (NH), 1720 (C=O, ester),

1670 (C=O, carbamoyl)

General Pyridine Carboxylic

Acids
Not Specified

Broad absorptions at 2450 and

1900 cm⁻¹. O-H in-plane

deformation and C-O

stretching between 1340-1260

cm⁻¹.[2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Pyridazine Derivatives

Compound Class Ionization Mode
General Fragmentation
Notes

Substituted Pyridazines Electron Impact (EI)

Molecular ions are prominent.

Fragmentation is correlated

with the type of heterocycle

and substitution pattern.

Common losses include N₂

and HCN.[3]

Fused Pyridazino-indoles ESI-MS/MS

Cross-ring fragmentation of the

pyridazine ring is a common

feature.[4]

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for

small organic molecules like ethyl pyridazine-3-carboxylate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the

sample is fully dissolved; gentle vortexing or warming may be applied.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field

is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to

achieve homogeneity.[6]

Data Acquisition: A standard one-pulse sequence is typically used. The number of scans is

adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample

concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm,

or to the residual solvent peak.[7]

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated

solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.[5]

Instrument Setup: The setup is similar to that for ¹H NMR, with locking and shimming

performed on the deuterated solvent.

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the

spectrum to singlets for each unique carbon atom.[8] A greater number of scans is necessary

compared to ¹H NMR to achieve a good signal-to-noise ratio. For quantitative analysis, a

longer relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and

inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).

[6]

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is

phased and baseline corrected. Chemical shifts are referenced to TMS or the solvent peak.
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[6]

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Thin Film (for oils): A drop of the neat liquid is placed between two salt plates (e.g., NaCl

or KBr) to create a thin film.

Solution: The sample is dissolved in a suitable solvent (e.g., CHCl₃, CCl₄) that has minimal

absorption in the regions of interest, and the solution is placed in a liquid sample cell.

Data Acquisition: A background spectrum of the empty spectrometer (or the solvent and cell)

is recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument records the transmittance or absorbance of infrared radiation as a

function of wavenumber (typically 4000-400 cm⁻¹).[9]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final IR spectrum, which shows the absorption bands of the sample.

Mass Spectrometry (MS)
2.3.1. Electron Impact (EI) Mass Spectrometry

Sample Introduction: A small amount of the volatile sample is introduced into the ion source,

often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The

sample is vaporized under high vacuum.[10]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a radical cation (the molecular ion).[11]

Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment

into smaller, charged ions and neutral species. The fragmentation pattern is characteristic of
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the molecule's structure.[12]

Mass Analysis and Detection: The positively charged ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized organic compound.
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General Workflow for Spectroscopic Characterization

Compound Synthesis & Purification

Structure Elucidation & Verification

Synthesis of Target Compound

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, etc.) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Data Interpretation & Correlation

Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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